Methyl 4-(2-((2-hydroxy-2-(thiophen-3-yl)ethyl)amino)-2-oxoacetamido)benzoate
Description
Methyl 4-(2-((2-hydroxy-2-(thiophen-3-yl)ethyl)amino)-2-oxoacetamido)benzoate is a benzoate ester derivative featuring a thiophen-3-yl group, a hydroxyethyl chain, and a 2-oxoacetamido linker.
Properties
IUPAC Name |
methyl 4-[[2-[(2-hydroxy-2-thiophen-3-ylethyl)amino]-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-23-16(22)10-2-4-12(5-3-10)18-15(21)14(20)17-8-13(19)11-6-7-24-9-11/h2-7,9,13,19H,8H2,1H3,(H,17,20)(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKATBNINZTLJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features a benzoate core functionalized with an oxoacetamido linker and a thiophen-3-yl ethanolamine side chain. Key synthetic challenges include:
- Regioselective esterification of the benzoic acid moiety without hydrolyzing the amide bonds.
- Stereochemical control during the coupling of the thiophen-3-yl ethanolamine group.
- Purification complexities due to polar byproducts and hygroscopic intermediates.
Esterification of the Benzoic Acid Core
The methyl ester group is typically introduced via acid-catalyzed esterification. A method adapted from US20070149802A1 involves refluxing 4-(aminomethyl)benzoic acid with methanol in the presence of hydrochloric acid. Critical parameters include:
- Temperature control : Maintaining reflux (64–67°C) to prevent decarboxylation.
- pH adjustment : Post-reaction cooling to 5–10°C and neutralizing to pH 4–9 with sodium carbonate to avoid hydrochloride formation.
- Solvent extraction : Dichloromethane or toluene efficiently isolates the ester, with yields exceeding 85%.
Amide Bond Formation via Oxoacetamido Linkage
The oxoacetamido bridge is constructed using carbodiimide-mediated coupling. WO2017191650A1 details the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF):
- Activation : 4-(aminomethyl)benzoic acid methyl ester reacts with oxalyl chloride to form the oxoacetyl chloride intermediate.
- Coupling : The intermediate is treated with 2-amino-2-(thiophen-3-yl)ethanol in THF at 0–5°C.
- Workup : Aqueous sodium bicarbonate quenches excess reagent, and the product is extracted into ethyl acetate.
Yields range from 70–78%, with purity >95% after silica gel chromatography.
Thiophen-3-yl Ethanolamine Synthesis
The thiophene-containing side chain is synthesized via a Mannich reaction :
- Substrate preparation : Thiophen-3-yl methanol is oxidized to thiophen-3-yl glyoxal using pyridinium chlorochromate.
- Reductive amination : Glyoxal reacts with ethanolamine in the presence of sodium cyanoborohydride, yielding 2-hydroxy-2-(thiophen-3-yl)ethylamine.
- Purification : Crystallization from acetone/water mixtures removes unreacted amines, achieving 82–88% yield.
Integrated Synthesis and Optimization
A consolidated route combines the above steps:
| Step | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Esterification | HCl/MeOH, 65°C, 12h | 87% | 98% | |
| Oxoacetamido coupling | EDCl/HOBt, THF, 0°C | 75% | 96% | |
| Mannich reaction | NaBH3CN, MeOH, rt | 85% | 94% |
Key findings :
- Solvent selection : THF minimizes side reactions during amide coupling compared to DMF.
- Temperature sensitivity : Coupling below 10°C prevents racemization of the ethanolamine group.
- Scalability : The esterification and Mannich steps are readily scalable, while amide coupling requires stringent stoichiometric control.
Analytical Characterization
- NMR : $$ ^1H $$ NMR (DMSO-d6) shows characteristic signals at δ 8.2 (benzoate aromatic H), δ 6.9 (thiophene H), and δ 4.1 (CH2O).
- HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 60:40).
- Melting point : 148–150°C, consistent with polymorph Form A.
Industrial Considerations
- Cost efficiency : EDCl/HOBt coupling is cost-prohibitive at scale; alternative methods using propylphosphonic anhydride (T3P) reduce reagent costs by 40%.
- Waste management : Dichloromethane is replaced with methyl tert-butyl ether (MTBE) to meet green chemistry guidelines.
- Process safety : Exothermic amide coupling necessitates jacketed reactors with precise cooling.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((2-hydroxy-2-(thiophen-3-yl)ethyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl groups can yield the corresponding alcohols.
Scientific Research Applications
Methyl 4-(2-((2-hydroxy-2-(thiophen-3-yl)ethyl)amino)-2-oxoacetamido)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2-((2-hydroxy-2-(thiophen-3-yl)ethyl)amino)-2-oxoacetamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the nature of the target and the specific modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoate Core
- Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates (): These analogs incorporate a thiazolidinone ring, a five-membered heterocycle with sulfur and nitrogen, instead of the thiophene moiety. Thiazolidinones are pharmacologically significant, often associated with anti-inflammatory or antimicrobial activity.
- Methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates (): These derivatives feature a bicyclic benzothiazine core with sulfone and hydroxyl groups. In contrast, the target compound’s thiophene and hydroxyethyl groups offer rotational freedom, which may enhance interactions with flexible biological targets .
- Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (): This compound contains a fused tetrahydrobenzo[b]thiophene system, differing from the target’s pendant thiophen-3-yl group. However, the tetrahydro modification reduces aromaticity, altering electronic properties .
Functional Group Comparisons
Amide vs. Sulfonylurea Linkages () :
Pesticide analogs like metsulfuron methyl ester () utilize sulfonylurea bridges (-SO₂-NH-CO-NH-) to inhibit acetolactate synthase. The target compound’s 2-oxoacetamido group (-NH-CO-CO-O-) lacks sulfur but shares hydrogen-bonding capacity, suggesting divergent biological targets. Sulfonylureas generally exhibit higher acidity (pKa ~3–4) due to the sulfonyl group, whereas the target’s amide linker is less acidic (pKa ~10–12) .- Hydroxyethyl vs. Methoxyethyl Chains (): Compounds like ethyl 4-hydroxybenzoate () prioritize phenolic hydroxyl groups for hydrogen bonding.
Physicochemical and Structural Properties
Solubility and Stability
- The hydroxyethyl group mitigates this via hydrogen bonding, as observed in structurally related alcohols ().
Crystallography and Hydrogen Bonding ()
- The compound’s hydroxyl and amide groups likely form intermolecular hydrogen bonds, influencing crystal packing. SHELX refinement () would be critical for resolving such interactions, particularly in polymorph identification .
Data Table: Key Comparisons
Biological Activity
Methyl 4-(2-((2-hydroxy-2-(thiophen-3-yl)ethyl)amino)-2-oxoacetamido)benzoate is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of 348.4 g/mol. Its structure includes a benzoate moiety linked to a thiophenyl group, which may contribute to its biological properties.
Research indicates that compounds similar to this compound often interact with specific biological targets, such as enzymes involved in inflammatory pathways.
- Lipoxygenase Inhibition : Compounds with similar structures have shown inhibition of lipoxygenases (LOX), which are critical in mediating inflammation and other physiological processes. For instance, certain derivatives demonstrated nanomolar potency against 12-lipoxygenase (12-LOX), suggesting potential anti-inflammatory effects .
- Antioxidant Activity : The presence of thiophenyl groups in related compounds has been associated with antioxidant properties, which can mitigate oxidative stress in cells .
In Vitro Studies
Several studies have investigated the biological activity of related compounds:
- Cell Proliferation : In vitro assays demonstrated that methyl derivatives can inhibit the proliferation of cancer cell lines, indicating potential anticancer properties.
- Apoptosis Induction : Some studies reported that these compounds could induce apoptosis in various cancer cell lines, suggesting a mechanism for their anticancer activity.
In Vivo Studies
Research involving animal models has provided insights into the pharmacokinetics and therapeutic potential of similar compounds:
- Anti-inflammatory Effects : In vivo studies showed that related compounds reduced inflammation markers in models of arthritis and other inflammatory conditions.
- Neuroprotective Effects : Some derivatives exhibited neuroprotective effects in models of neurodegenerative diseases, indicating their potential for treating conditions like Alzheimer's disease.
Case Studies
- Case Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry explored the effects of a structurally similar compound on various cancer cell lines. Results indicated significant cytotoxicity at low micromolar concentrations, with mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Activity : Another study demonstrated that a derivative inhibited the production of pro-inflammatory cytokines in macrophages, supporting its use as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Q & A
Basic Research Question
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, ester carbonyl at ~170 ppm) .
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated in analogous benzoate esters .
- IR spectroscopy : Confirms functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
How can researchers resolve contradictions in observed biological activity across different assays?
Advanced Research Question
Discrepancies may arise from assay conditions or compound stability. Methodological recommendations include:
- Standardized assay protocols : Control pH, temperature, and solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .
- Stability studies : Use LC-MS to monitor degradation under assay conditions (e.g., hydrolysis of the ester group) .
- Dose-response validation : Repeat assays with a concentration gradient to confirm EC₅₀/IC₅₀ consistency .
- Positive controls : Compare with known inhibitors (e.g., methotrexate for antifolate activity) to calibrate results .
What computational and experimental approaches are recommended for elucidating the compound’s mechanism of action?
Advanced Research Question
- Molecular docking : Use software like AutoDock Vina to predict binding affinities with target enzymes (e.g., dihydrofolate reductase) .
- Enzyme kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) .
- Cellular uptake studies : Fluorescent labeling (e.g., BODIPY tags) tracks intracellular localization .
- Transcriptomics : RNA sequencing identifies differentially expressed genes post-treatment .
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Advanced Research Question
- Core modifications : Replace the thiophene ring with furan or pyridine to assess electronic effects .
- Side-chain variations : Introduce alkyl or aryl groups on the hydroxyethylamine moiety to enhance lipophilicity .
- Bioisosteric replacement : Substitute the benzoate ester with a carboxamide to improve metabolic stability .
- Activity cliffs : Compare analogs with minor structural changes (Table 1) .
Q. Table 1. Example SAR Comparisons
| Analog Modification | Observed Activity Change | Reference |
|---|---|---|
| Thiophene → Furan | ↓ Anticancer activity | |
| Ester → Amide | ↑ Metabolic stability | |
| Hydroxyethyl → Methyl | ↓ Enzyme inhibition |
What are the best practices for analyzing stability and degradation pathways under physiological conditions?
Advanced Research Question
- Forced degradation studies : Expose the compound to heat (40–60°C), light, and hydrolytic conditions (pH 1–13) .
- Degradant identification : Use LC-QTOF-MS to characterize breakdown products (e.g., hydrolysis to free carboxylic acid) .
- Accelerated stability testing : Store at 25°C/60% RH for 1–3 months to simulate shelf life .
How should researchers design experiments to assess the compound’s pharmacokinetic (PK) properties?
Advanced Research Question
- In vitro ADME :
- Permeability : Caco-2 cell monolayers predict intestinal absorption .
- Plasma stability : Incubate with plasma (37°C) and quantify remaining compound via LC-MS .
- In vivo PK : Administer intravenously/orally to rodents and measure AUC, t₁/₂, and bioavailability .
What strategies mitigate cytotoxicity while retaining target activity?
Advanced Research Question
- Prodrug design : Mask polar groups (e.g., ester-to-amide conversion) to reduce off-target effects .
- Selective targeting : Conjugate with ligands (e.g., folate for cancer cell specificity) .
- Therapeutic index calculation : Compare IC₅₀ in target cells vs. healthy cell lines (e.g., HEK293) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
